molecular formula C3H5N3 B023700 1-Methyl-1,2,4-triazole CAS No. 6086-21-1

1-Methyl-1,2,4-triazole

Cat. No. B023700
CAS RN: 6086-21-1
M. Wt: 83.09 g/mol
InChI Key: MWZDIEIXRBWPLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methyl-1,2,4-triazole and its derivatives can be synthesized through various methods. One common approach involves the alkylation of 1,2,4-triazole at the N-1 position to achieve over 90% isolated yields. The process includes the use of fluorinated alkyl halides under neat reaction conditions, leading to the formation of various 1-alkyl-triazoles and triazolium salts, some of which are precursors to ionic liquids (Mirzaei, Twamley, & Shreeve, 2002).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole, closely related to this compound, has been determined through gas phase electron diffraction. This analysis provides insights into the intermolecular distances and bond angles, crucial for understanding the compound's reactivity and properties (Chiang & Lu, 1977).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, indicating its reactivity and potential for further modification. For example, the mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles has shown differences in molecular stability and reactivity, influenced by regiochemical effects. These studies help understand the compound's behavior under different conditions and its potential chemical transformations (Brantley et al., 2012).

Scientific Research Applications

  • Pharmaceuticals and Clinical Drugs : These compounds are key in pharmaceuticals, with applications in clinical drugs like Rizatriptan, Ribavirin, Anastrozole, Etizolam, Estazolam, Alprazolam, Letrozole, Loreclezole, and Trazadone (Thorve, Maji, & Maji, 2023); (Prasad et al., 2021).

  • Antimicrobial and Antifungal Properties : These derivatives have shown significant antimicrobial and antifungal properties, making them valuable in medicine as antibacterial and antifungal agents (Gotsulya, 2016); (Frolova et al., 2022).

  • Anticancer Activity : Certain 1,2,4-triazole derivatives have shown potential in anticancer treatments. For instance, a derivative was found to interact with the EGFR kinase domain ATP binding site, indicating potential anticancer activity (Kaczor et al., 2013).

  • Corrosion Inhibition : In industrial applications, these derivatives are effective as corrosion inhibitors, particularly for copper and mild steel (Kovačević, Milošev, & Kokalj, 2017); (Lagrenée et al., 2002).

  • Material Science and Electronics : In the field of material science and electronics, 1,2,4-triazole derivatives are explored for potential applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).

  • Agrochemicals : They are also used in agrochemicals, though specific details on this application are not provided in the cited papers.

  • Low Toxicity and Biological Activities : These derivatives are known for their high efficiency and low toxicity, making them promising for creating new chemical compounds with predicted biological activity (Kravchenko, Panasenko, & Knysh, 2018). They also exhibit a wide spectrum of biological activities, making them a promising class for research on their physical and chemical properties and biological activity determination (Kravchenko, 2018).

  • Anticholinesterase Activity : Some synthesized derivatives from 1,2,4-triazole have shown promising anticholinesterase activity, which is significant in the treatment of diseases like Alzheimer's (Mohsen, 2012).

Mechanism of Action

Target of Action

1-Methyl-1,2,4-triazole (MTA) is a derivative of the triazole class of compounds. Triazoles are known to interact with a variety of enzymes and receptors in biological systems Triazoles have been reported to interact with enzymes such as carbonic anhydrase 2 and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including fluid balance and nerve function, respectively.

Mode of Action

Triazoles are known to form a variety of non-covalent bonds with enzymes and receptors, which can lead to broad-spectrum biological activities . For instance, the triazole ring can produce anti-ChE activity by inhibiting both AChE and BuChE activities . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Compounds containing a triazole ring have been reported to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . These activities suggest that MTA could potentially influence multiple biochemical pathways.

Pharmacokinetics

The triazole nucleus is known to improve a drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .

Result of Action

Triazoles have been reported to exhibit a wide range of biological activities, suggesting that mta could potentially have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MTA. For instance, in plants exposed to 1,1-dimethylhydrazine, a rocket fuel, MTA formed at all contaminant concentrations in an extremely short period This suggests that environmental contaminants can influence the formation and action of MTA

Safety and Hazards

While specific safety and hazards data for 1-Methyl-1,2,4-triazole is not available, general safety measures for handling triazole compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDIEIXRBWPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209699
Record name 1H-1,2,4-Triazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6086-21-1
Record name 1H-1,2,4-Triazole, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,4-Triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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